molecular formula C17H12N2O5S B3404363 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate CAS No. 1211414-69-5

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate

Cat. No. B3404363
CAS RN: 1211414-69-5
M. Wt: 356.4 g/mol
InChI Key: LCBKOMZDKMQESK-UHFFFAOYSA-N
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Description

“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate” is a chemical compound that is a derivative of benzoxazole . Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives, which this compound is a part of, has been studied . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including possibly this compound, has been confirmed by appropriate spectroscopic methods (UV-vis, FT-IR, LC-MS, 1H-NMR, 13C-NMR, and elemental analysis) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives have been studied . The synthetic approach towards the preparation of target compounds is based on Van Leusen reaction .

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate involves the reaction of the thiol group with the benzo[d]oxazole moiety, which results in the formation of a stable thioether linkage. This reaction results in the fluorescence of this compound, which can be detected using a fluorescence microscope or a fluorescence spectrophotometer.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not affect the viability of cells. It has been used to study the redox state of cells and the activity of thiol-containing enzymes. This compound has also been used to study the interaction of proteins with thiol-containing ligands.

Advantages and Limitations for Lab Experiments

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate has several advantages for lab experiments, including its high sensitivity and specificity for thiol-containing biomolecules, its ease of use, and its compatibility with a wide range of biological samples. However, this compound has some limitations, including its relatively high cost, its limited stability in aqueous solutions, and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for the use of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate in scientific research. One potential application is in the development of biosensors for the detection of thiol-containing compounds in environmental samples. This compound may also be used in the development of new therapeutics that target thiol-containing enzymes. Additionally, this compound may be used in the study of the redox state of cells in disease states, such as cancer and neurodegenerative disorders.
Conclusion
This compound is a unique chemical compound that has been widely used in scientific research for its properties as a fluorescent probe for the detection of thiol-containing biomolecules. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of this compound in scientific research has the potential to lead to new discoveries and advancements in various fields of study.

Scientific Research Applications

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate has been widely used as a fluorescent probe for the detection of thiol-containing biomolecules. It has been used to study the redox state of cells, the activity of thiol-containing enzymes, and the interaction of proteins with thiol-containing ligands. This compound has also been used in the development of biosensors for the detection of thiol-containing compounds in biological samples.

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S/c20-16(10-25-17-18-12-4-1-2-5-13(12)23-17)22-9-11-8-15(24-19-11)14-6-3-7-21-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBKOMZDKMQESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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